Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate
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Overview
Description
Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid and contains an amino group, a methoxyprop-1-enyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromobenzoic acid and 3-methoxyprop-1-ene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction known as the Heck reaction. This reaction facilitates the formation of the carbon-carbon double bond between the 2-amino-5-bromobenzoic acid and 3-methoxyprop-1-ene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbon-carbon double bond to a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of substituted benzoates.
Scientific Research Applications
Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate involves its interaction with specific molecular targets. The amino group and the methoxyprop-1-enyl group can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate: The compound itself.
This compound derivatives: Compounds with similar structures but different substituents.
Other benzoic acid derivatives: Compounds such as methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 2-amino-5-(3-methoxyprop-1-enyl)benzoate |
InChI |
InChI=1S/C12H15NO3/c1-15-7-3-4-9-5-6-11(13)10(8-9)12(14)16-2/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
CAIHZZAWRQCZEF-UHFFFAOYSA-N |
Canonical SMILES |
COCC=CC1=CC(=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
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